4'-Morpholinomethyl-3-trifluoromethylbenzophenone
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Overview
Description
4’-Morpholinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO2. It is characterized by the presence of a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core.
Preparation Methods
The synthesis of 4’-Morpholinomethyl-3-trifluoromethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzophenone and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The morpholinomethyl group is introduced to the benzophenone core through a nucleophilic substitution reaction. This involves the reaction of morpholine with a suitable electrophilic intermediate derived from 4-trifluoromethylbenzophenone.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
4’-Morpholinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures.
Scientific Research Applications
4’-Morpholinomethyl-3-trifluoromethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4’-Morpholinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparison with Similar Compounds
4’-Morpholinomethyl-3-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
3-Morpholinomethyl-4’-trifluoromethylbenzophenone: This compound has a similar structure but with the morpholinomethyl group attached at a different position on the benzophenone core.
4’-Morpholinomethyl-3-chlorobenzophenone: This compound has a chlorine atom instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
4’-Piperidinomethyl-3-trifluoromethylbenzophenone: This compound has a piperidinomethyl group instead of a morpholinomethyl group, resulting in variations in its chemical behavior and applications.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSRMBARBLUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642647 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-38-2 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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